1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
“1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H12BrNO2 . It is a derivative of azetidine, a four-membered heterocycle used in pharmaceutical and agrochemical research .
Synthesis Analysis
Azetidines, including “1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid”, can be synthesized through various methods. One common method involves the reaction of a tertiary amine with an aziridinium, resulting in the formation of an unreactive quaternary amine . Another method involves the use of a building block like Methyl 1-Boc-azetidine-3-carboxylate, which can be readily functionalized via enolization at the 3-position in the presence of LDA .
Molecular Structure Analysis
The molecular structure of “1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid” consists of a four-membered azetidine ring attached to a carboxylic acid group and a 4-bromophenylmethyl group .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The azetidine ring in “1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid” can undergo various chemical reactions, including nucleophilic addition .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid” include a predicted boiling point of 385.1±37.0 °C, a predicted density of 1.600±0.06 g/cm3, and a predicted pKa of 2.68±0.20 .
Scientific Research Applications
Synthesis and Functionalization for Biological Applications
A study by Žukauskaitė et al. (2011) details the synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates, leading to the production of functionalized azaheterocyclic α- and β-amino acid derivatives. These derivatives are significant for their potential in biological applications and in the field of foldamers, owing to their conformational constraints and the presence of a bromo-substituted carbon center for further functionalization. This process enables the creation of a broad range of new aziridine-2- and azetidine-3-carboxylic acid derivatives of interest from a biological perspective and for foldameric applications (Žukauskaitė et al., 2011).
Role in Peptide Activity and Protein Folding
Sajjadi and Lubell (2008) synthesized azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position, producing enantiopure 3-substituted azetidine-2-carboxylic acids designed as tools for studying the influence of conformation on peptide activity. These amino acid-Aze chimeras are crucial for understanding how the conformation of peptides affects their biological activity, offering a novel perspective on peptide design and protein folding studies (Sajjadi & Lubell, 2008).
Agricultural and Dietary Significance
Rubenstein et al. (2009) investigated the presence of azetidine-2-carboxylic acid in sugar beets and table beets (Beta vulgaris), highlighting its significance in agriculture and dietary contexts. The study underscores the importance of understanding the biochemical pathways and potential impacts of non-protein amino acids like Aze in the food chain, especially considering their misincorporation into proteins and the resulting toxic effects (Rubenstein et al., 2009).
Implications for Antibacterial Agents
Research by Frigola et al. (1994) on the synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids explores the potential of azetidine derivatives as antibacterial agents. This study provides insights into the structure-activity relationships of quinolones with an azetidine moiety, offering pathways for developing novel antibacterial compounds (Frigola et al., 1994).
Advances in Polymer Science
Wang et al. (2006) introduced an azetidine-containing compound, 3-azetidinyl propanol, into a polyurethane (PU) prepolymer, resulting in a single-component, AZT-terminated self-curable aqueous-based PU dispersion. This research highlights the versatility of azetidine derivatives in polymer science, particularly in the development of self-curing materials with potential applications in coatings and adhesives (Wang et al., 2006).
Future Directions
Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research, suggesting that “1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid” could have potential applications in these fields . Future research may focus on exploring these applications and developing new synthesis methods for azetidines .
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-3-1-8(2-4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHILHKLDIUQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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